rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis
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Overview
Description
"rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" is an intriguing compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a dimethylphosphoryl group, providing a versatile scaffold for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" typically involves the synthesis of the piperidine ring followed by the introduction of the Boc and dimethylphosphoryl groups. A common synthetic route might begin with the synthesis of a suitably substituted piperidine intermediate, which is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions. The dimethylphosphoryl group can be introduced via a phosphorylation reaction using dimethylphosphoryl chloride in the presence of a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scalable organic synthesis apply. Optimizing reaction conditions to improve yield and purity, employing cost-effective reagents, and ensuring safety protocols are crucial steps. Industrial processes may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
"rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the phosphorus center might be oxidized to higher oxidation states.
Reduction: Reduction reactions may target the carboxylic acid or other functional groups, potentially yielding amines or alcohols.
Substitution: The Boc and dimethylphosphoryl groups can be substituted under appropriate conditions to introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically vary based on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield phosphine oxides, while reduction reactions could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, "rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" serves as a valuable intermediate for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound can be used as a molecular probe to study biological processes involving phosphorylation and piperidine-containing biomolecules. Its structural features allow for selective interactions with enzymes and receptors.
Medicine
Medical research leverages this compound for the development of novel pharmaceutical agents. Its unique structural properties may contribute to the design of drugs targeting specific pathways and diseases, including those involving neurotransmitter regulation and enzyme inhibition.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials and fine chemicals. Its versatility in chemical reactions makes it a valuable component in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action for "rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through phosphorylation or binding to active sites. The Boc group serves as a protecting group, ensuring stability until specific deprotection conditions are applied, allowing targeted interactions.
Comparison with Similar Compounds
Similar Compounds
"rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(methylphosphoryl)piperidine-2-carboxylic acid, cis"
"rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(phosphoryl)piperidine-2-carboxylic acid, cis"
Highlighting Uniqueness
The uniqueness of "rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid, cis" lies in its combination of the Boc protecting group and the dimethylphosphoryl group, offering distinct reactivity and stability profiles compared to its analogs. The presence of these groups allows for selective chemical transformations and potential biological activity, making it a versatile tool in various scientific fields.
Conclusion
"this compound" is a compound with significant potential in synthetic chemistry, biological research, medical applications, and industrial processes. Its unique structural features and reactivity make it a valuable subject of study and a key component in the development of new materials and pharmaceuticals.
Properties
CAS No. |
2763583-99-7 |
---|---|
Molecular Formula |
C13H24NO5P |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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